Teuvincenone H

Natural Product Chemistry Spectroscopic Identification Diterpenoid Characterization

Teuvincenone H is a rearranged 17(15→16)-abeo-abietane diterpenoid first isolated from the roots of Teucrium polium subsp. expansum.

Molecular Formula C20H20O6
Molecular Weight 356.374
CAS No. 142299-73-8
Cat. No. B600126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeuvincenone H
CAS142299-73-8
Molecular FormulaC20H20O6
Molecular Weight356.374
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O
InChIInChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1
InChIKeyHFFLVZDJWZPGCS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Teuvincenone H (CAS 142299-73-8) – A Structural Benchmark Among Rearranged Abietane Diterpenoids


Teuvincenone H is a rearranged 17(15→16)-abeo-abietane diterpenoid first isolated from the roots of Teucrium polium subsp. expansum [1]. It belongs to a family of abietane derivatives characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C-ring and a dihydrofuran D-ring. The compound is notable for its three hydroxyl groups at C-6, C-11 and C-14, and a conjugated Δ⁵,⁸,¹¹,¹³,¹⁵-pentaene system that distinguishes it from its closest structural analog, teuvincenone A [1]. This structural signature imparts distinct UV and NMR spectroscopic properties that are critical for unambiguous identification in natural product research and quality-controlled procurement.

Chromatographic reference standard for abietane profiling in Teucrium roots
NMR structural elucidation standard with diagnostic hydroxyl proton pattern
Semi-synthetic scaffold exploiting the unique Δ¹⁵ double bond handle

Why Teuvincenone H Cannot Be Substituted by Other Teuvincenone or Abietane Analogs


Although Teuvincenone H shares the abietane scaffold with congeners such as teuvincenones A, B, E, F, and I, its unique combination of hydroxylation pattern (6,11,14-trihydroxy) and the fully conjugated pentaene system generates a distinct hydrogen-bond donor-acceptor topology and electronic configuration [1]. Head-to-head structural comparison confirms that teuvincenone A differs only by the absence of the Δ¹⁵ double bond, yet this single unsaturation site dictates markedly different UV chromophores and NMR chemical shift profiles [1]. In procurement contexts where a specific hydroxyl positioning or conjugation pattern is required—for instance, as a reference standard for chromatographic method validation or as a starting scaffold for semi-synthetic derivatization—simple replacement with a structurally similar analog will lead to retention time misalignment, incorrect spectroscopic identification, and compromised biological profiling.

Teuvincenone A lacks the Δ¹⁵ double bond – may cause retention time shift and UV chromophore mismatch.
Teuvincenone I carries a diosphenol chromophore absent in H – may confound UV-based detection and peak assignment.
Other abietane analogs differ in hydroxylation topology – hydrogen-bond donor/acceptor pattern not interchangeable.

Teuvincenone H Quantitative Differentiation Evidence vs. Closest Analogs


UV-Vis Chromophore Differentiation: Teuvincenone H vs. Teuvincenone I

Teuvincenone H and teuvincenone I were co-isolated from the same T. polium root extract. UV analysis with shift reagents demonstrated that teuvincenone I possesses a diosphenol chromophore absent in teuvincenone H; addition of AlCl₃ and AlCl₃/HCl caused diagnostic bathochromic shifts specific to teuvincenone I, while teuvincenone H showed a different shift pattern consistent with its trihydroxy-pentaene system [1]. This enables unambiguous discrimination between the two compounds in mixture analysis and quality control.

UV Chromophore
Head-to-head
Teuvincenone H: no diosphenol; AlCl₃/HCl shifts characteristic of catechol-type hydroxyls. Teuvincenone I: diosphenol present; bathochromic shifts with AlCl₃ and AlCl₃/HCl diagnostic for diosphenol grouping.
Supports unambiguous UV-based identification
Exact Δλ not reported; qualitative distinction definitive for mixture analysis
Natural Product Chemistry Spectroscopic Identification Diterpenoid Characterization

¹H NMR Hydroxyl Proton Signature: Teuvincenone H vs. Teuvincenone I

The ¹H NMR spectrum of teuvincenone H shows three distinct hydroxyl proton resonances at δ 5.24 (C-11), δ 6.96 (C-6), and δ 12.82 (C-14), whereas teuvincenone I displays only a single hydroxyl proton signal at δ 7.07 assigned to the diosphenol grouping [1]. The remaining proton signals for the carbon skeleton are essentially identical between the two compounds, making the hydroxyl region the definitive differentiator.

¹H NMR OH Protons
Head-to-head
Teuvincenone H: three OH signals at δ 5.24, 6.96, 12.82; chelated C14-OH at δ 12.82. Teuvincenone I: single OH at δ 7.07; carbonyl region shows four deshielded carbons.
Immediate quality gate for batch identity
Skeletal proton signals near-identical; hydroxyl region is the key differentiator
NMR Spectroscopy Structural Elucidation Natural Product Authentication

Structural Difference from Teuvincenone A: The Defining Δ¹⁵ Double Bond

Teuvincenone H differs from teuvincenone A solely by the presence of an additional double bond at the C-15/C-16 position, as evidenced by ¹H NMR signals at δ 2.48 (3H, d, J = 1.1 Hz, Me-17) and δ 6.62 (1H, q, H-15) [1]. This unsaturation converts the C-ring/D-ring junction from a saturated dihydrofuran in teuvincenone A to a conjugated furan in teuvincenone H, altering both the electronic absorption profile and the compound's reactivity toward electrophilic and oxidative transformations.

Δ¹⁵ Double Bond
Head-to-head
Teuvincenone H: δ 2.48 (Me-17, d, J=1.1 Hz), δ 6.62 (H-15, q). Teuvincenone A: no vinyl proton; C15–C16 saturated. Conjugation absent.
Unique synthetic handle for C15–C16 functionalization
C-ring/D-ring conjugation alters electronic absorption and reactivity
Structure-Activity Relationship Diterpenoid Biosynthesis Chemical Taxonomy

Antioxidant Activity: Cross-Study Class-Level Evidence for Abeo-Abietanes from Teucrium polium

A 2010 study on abeo-abietanes from Teucrium polium roots evaluated DPPH radical scavenging and protection against oxidative damage in cell-free systems [1]. Although teuvincenone H was among the known compounds isolated, the published data are reported as a class-level finding: all tested abeo-abietanes showed significant, dose-responsive antioxidant efficacy, albeit weaker than the Trolox® standard [1]. No compound-specific IC₅₀ value for teuvincenone H was published.

Antioxidant Context
Class-level
DPPH & TBARS assays: all tested abeo-abietanes showed dose-responsive radical scavenging, weaker than Trolox® standard. Teuvincenone H included in the panel.
Reported class-level antioxidant context
No compound-specific IC₅₀; request batch data for quantitative antioxidant comparisons
Antioxidant DPPH Assay Oxidative Stress Protection

Teuvincenone H Application Scenarios Grounded in Structural Differentiation Evidence


Chromatographic Reference Standard for Abietane Diterpenoid Profiling in Teucrium Species

The distinct UV chromophore and three-hydroxyl ¹H NMR signature of teuvincenone H [1] make it an ideal retention-time and spectral marker for HPLC-DAD and LC-MS profiling of Teucrium root extracts. Its unambiguous differentiation from co-occurring teuvincenones A, B, and I eliminates peak misassignment in quality control of botanical raw materials.

Synthetic Starting Material Exploiting the Δ¹⁵ Double Bond Handle

The conjugated Δ¹⁵ double bond unique to teuvincenone H among early-eluting teuvincenones (A–D) [1] provides a selective site for chemical derivatization—such as photooxygenation, Diels-Alder cycloaddition, or transition-metal-catalyzed functionalization—that is inaccessible in the more saturated analog teuvincenone A. Medicinal chemistry groups seeking a differentiable scaffold should procure teuvincenone H specifically.

NMR Method Development and Structure Elucidation Training Standard

With its well-resolved hydroxyl proton signals (δ 5.24, 6.96, 12.82) [1], teuvincenone H serves as an instructive reference for teaching hydrogen-bonding effects and chelated hydroxyl identification in natural product NMR spectroscopy. The β-hydroxy-α,β-unsaturated ketone motif producing the δ 12.82 signal is a textbook example of strong intramolecular hydrogen bonding.

Biological Screening Panel Member for Abeo-Abietane SAR Studies

Given its class-level antioxidant activity [2], teuvincenone H can be included as a comparator in structure-activity relationship (SAR) panels of abeo-abietane diterpenoids. Its specific hydroxylation pattern (6,11,14-trihydroxy) distinguishes it from analogs such as teuvincenone B (which carries a different oxidation pattern) and teuvincenone F (which lacks the C-6 hydroxyl), enabling systematic mapping of hydroxyl position-activity correlations.

Application
Selection Property
Validation Focus
Chromatographic reference standard for Teucrium profiling
Trihydroxy-pentaene UV chromophore and ¹H NMR signature
Retention-time alignment and co-metabolite discrimination
Semi-synthetic derivatization scaffold
Δ¹⁵ double bond conjugation
Reactivity and functionalization handle distinct from saturated analogs
NMR method development training standard
Chelated C14-OH at δ 12.82, well-resolved hydroxyl signals
Hydrogen-bonding instruction and structural elucidation benchmarking
Abeo-abietane SAR panel member
6,11,14-trihydroxy substitution pattern
Hydroxyl position-activity correlation mapping
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